

# Gosogliptin generative research

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## Compound Focus: Gosogliptin

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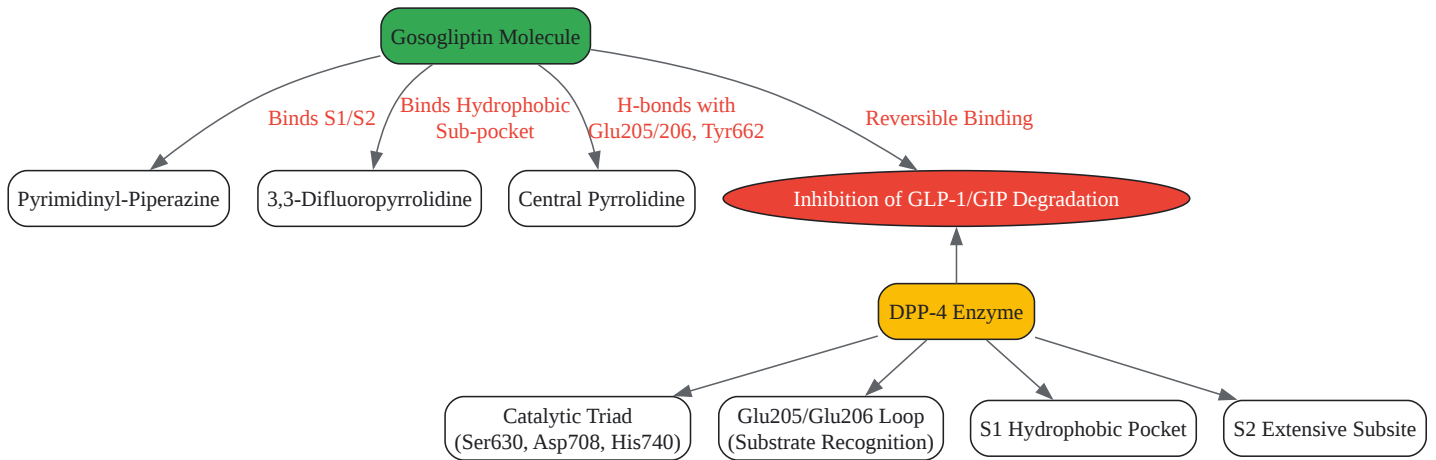
## Gosogliptin Overview

**Gosogliptin** is an oral antidiabetic drug classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, used for managing Type 2 Diabetes Mellitus (T2DM). [1] Its chemical structure is (3,3-Difluoro-1-pyrrolidinyl)-{(2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone, with a molecular formula of  $C_{17}H_{24}F_2N_6O$  and a molar mass of  $366.417 \text{ g}\cdot\text{mol}^{-1}$ . [1] The drug was discovered and initially developed by Pfizer, with subsequent Phase 3 studies and registration in Russia, where it is marketed under the trade name Saterex. [1]

## Structural Characteristics and SAR

**Gosogliptin's** design incorporates key features for potent DPP-4 inhibition. The DPP-4 enzyme features a catalytic triad of Ser630, Asp708, and His740, with key substrate recognition handled by the Glu205/Glu206 loop. [2] [3] The binding pocket comprises subsites S1, S2, S1', S2', and S2 extensive. [3]

- **S1 and S2 Pocket Binding:** **Gosogliptin's** pyrimidine and pyrrolidine heterocycles occupy the hydrophobic S1 pocket. The primary amine forms hydrogen bonds with Glu205/Glu206 and Tyr662 residues, which is crucial for anchoring the inhibitor. [2] [3]
- **Halogen Bonding and Hydrophobic Interactions:** The 3,3-difluoropyrrolidine group is a key pharmacophore, with fluorine atoms likely enhancing binding affinity through halogen bonding and hydrophobic interactions with sub-pockets. [1] [3] The nitrile group, common in many DPP-4 inhibitors, acts as an effective pharmacophore. [3]



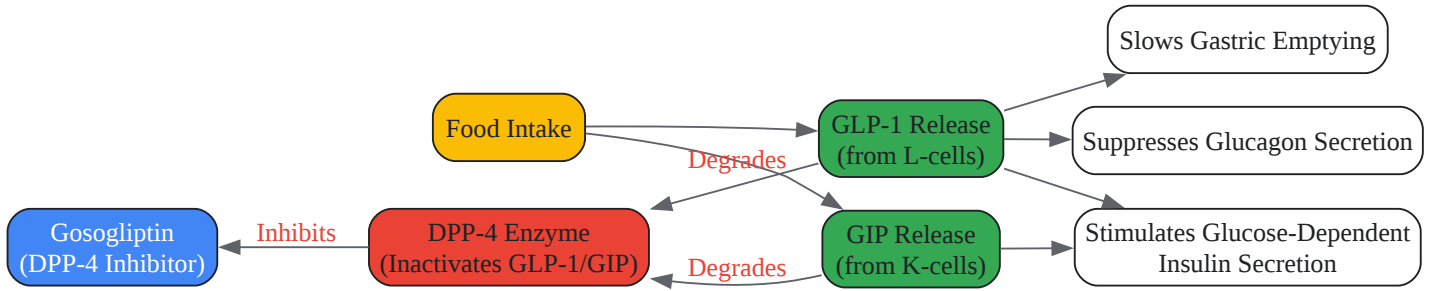
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*Binding Interaction Diagram of **Gosogliptin** with DPP-4 Enzyme*

## Mechanism of Action and Pharmacology

**Gosogliptin** functions by reversibly inhibiting the DPP-4 enzyme, which is responsible for rapidly degrading the endogenous incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). [4] [5]

- **Incretin Physiology:** In response to food intake, GLP-1 is released from intestinal L-cells (in the ileum and colon), and GIP is secreted by K-cells (in the duodenum and jejunum). [2] [4] These hormones are crucial for glucose homeostasis but have extremely short half-lives (<2 minutes for GLP-1) due to rapid inactivation by DPP-4. [2] [4]
- **Enzyme Inhibition:** By inhibiting DPP-4, **Gosogliptin** prolongs the half-life and elevates plasma levels of active GLP-1 and GIP. [2] [5] This enhancement leads to a multisystem effect for glucose control. [5]



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*Gosogliptin's Mechanism of Action via the Incretin Pathway*

**Table 1: Pharmacodynamic Effects of Increased Incretin Activity**  
[2] [4] [5]

Target Organ/Tissue	Physiological Effects
Pancreatic $\beta$ -Cells	Enhanced glucose-dependent insulin secretion; potential improvement in $\beta$ -cell mass and function through promoted proliferation and reduced apoptosis.
Pancreatic $\alpha$ -Cells	Suppression of postprandial glucagon secretion, reducing hepatic glucose production.
Gastrointestinal Tract	Slowing of gastric emptying, contributing to reduced postprandial glucose excursions.
Central Nervous System	Promotion of satiety, potentially influencing weight.

## Clinical Efficacy and Pharmacokinetics

Clinical studies have established the efficacy and safety profile of **Gosogliptin**.

- **Clinical Efficacy:** The ONYX study in Russia confirmed **Gosogliptin's** sugar-lowering effects by reducing both fasting and postprandial hyperglycemia. [6] A comparative study with vildagliptin demonstrated similar efficacy in improving glycemic control in patients with T2DM. [1] [4] **Gosogliptin** is considered **weight-neutral**, a characteristic advantage over some other anti-diabetic classes, and carries a low risk of hypoglycemia due to its glucose-dependent mechanism. [6] [7] [5]
- **Pharmacokinetics:** **Gosogliptin** is rapidly absorbed after oral administration. It has a half-life that supports once-daily dosing and is primarily excreted unchanged via the kidneys, which is a critical consideration for patients with renal impairment. [1] [5]

**Table 2: Clinical and Pharmacokinetic Profile of Gosogliptin [6] [1] [7]**

Parameter	Profile / Characteristics
Primary Indication	Management of Type 2 Diabetes Mellitus
Glycemic Efficacy	Reduces HbA1c, fasting and postprandial plasma glucose
Effect on Body Weight	Weight-neutral
Risk of Hypoglycemia	Low (due to glucose-dependent mechanism)
Common Side Effects	Generally well-tolerated; upper respiratory tract infections, headache
Administration	Oral, once-daily
Absorption	Rapidly absorbed
Elimination	Primarily renal, excreted unchanged
Special Population	Dose adjustment likely required in renal impairment

## Synthetic Chemistry

**Gosogliptin**'s structure features pyrimidine and piperazine heterocycles, which are privileged scaffolds in medicinal chemistry known for broad biological activity. [8] [9] The synthesis involves creating a chiral center, which is critical for its activity. The (2S,4S) configuration at the pyrrolidine ring is essential for optimal binding to the DPP-4 enzyme active site. [1]

## Future Research Directions

While DPP-4 inhibitors like **Gosogliptin** are established in T2DM management, several research avenues are emerging. There is ongoing investigation into the potential multi-system benefits of DPP-4 inhibitors beyond glycemic control, including effects on cardiovascular health, neuroprotection, and renal function. [10] Furthermore, research continues into natural sources of DPP-4 inhibitors and the development of novel synthetic compounds with improved efficacy and polypharmacological profiles for managing metabolic syndrome. [7] [4] [3]

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